molecular formula C137H230N48O39 B561592 TAT14Peptide(Nrf2ActivatorIII) CAS No. 1362661-34-4

TAT14Peptide(Nrf2ActivatorIII)

Cat. No.: B561592
CAS No.: 1362661-34-4
M. Wt: 3173.644
InChI Key: NBFQPSCRGQGZEP-YBKRDZSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of TAT14 Peptide emerged from pioneering research conducted by Steel and colleagues in 2012, who sought to create effective chemical biological tools for investigating Nuclear factor erythroid 2-related factor 2 pathway modulation. The research team recognized the therapeutic potential of targeting the protein-protein interaction between Nuclear factor erythroid 2-related factor 2 and Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, building upon earlier work by Hannink and co-workers who had demonstrated that short peptides based upon the Nuclear factor erythroid 2-related factor 2 binding region to the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 could bind with high affinity. The breakthrough came when researchers discovered that conjugating these peptides to cell-penetrating peptides, specifically the trans-activating transcriptional activator peptide derived from Human Immunodeficiency Virus, could overcome cellular uptake limitations.

The development process involved systematic testing of three different peptide lengths: 10-mer, 14-mer, and 16-mer sequences, all conjugated to the trans-activating transcriptional activator sequence. Remarkably, only the 14-mer conjugate demonstrated significant biological activity in intact human cells, leading to its selection for further development and characterization. This selective efficacy suggested that the conjugation of the trans-activating transcriptional activator peptide to the 10-mer and 16-mer peptides either failed to enhance cellular uptake or actually inhibited binding to the Kelch domain. The successful development of TAT14 Peptide represented a significant milestone in chemical biology, providing researchers with the first effective cell-penetrating tool capable of specifically modulating Nuclear factor erythroid 2-related factor 2 pathway activity through direct protein-protein interaction disruption.

Nomenclature and Chemical Classification

TAT14 Peptide, systematically designated as Nrf2 Activator III, belongs to the class of synthetic bioactive peptides specifically designed for intracellular protein-protein interaction modulation. The compound is officially registered under Chemical Abstracts Service number 1362661-34-4, providing standardized identification across scientific databases and research applications. The complete chemical designation follows the International Union of Pure and Applied Chemistry nomenclature as H-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine~Leucine-Glutamine-Leucine-Aspartic acid-Glutamic acid-Glutamic acid-Threonine-Glycine-Glutamic acid-Phenylalanine-Leucine-Proline-Isoleucine-Glutamine-OH.

The molecular composition of TAT14 Peptide encompasses a complex structure with the empirical formula C₁₃₇H₂₃₀N₄₈O₃₉, resulting in a molecular weight of 3173.6 daltons. The peptide sequence YGRKKRRQRRRLQLDEETGEFLPIQ represents a carefully engineered fusion construct combining the cell-penetrating properties of the trans-activating transcriptional activator sequence with the Nuclear factor erythroid 2-related factor 2-binding capabilities of the C-terminal domain. This unique structural arrangement enables the peptide to traverse cellular membranes while maintaining its capacity to interact specifically with the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1.

Chemical Property Value Reference
Molecular Weight 3173.6 Da
Empirical Formula C₁₃₇H₂₃₀N₄₈O₃₉
Chemical Abstracts Service Number 1362661-34-4
Sequence Length 25 amino acids
Solubility in Water 1 mg/mL
Physical Form White powder

Significance in Oxidative Stress Research

TAT14 Peptide has emerged as a crucial research tool in oxidative stress investigations due to its unique ability to modulate cellular antioxidant defense mechanisms through specific Nuclear factor erythroid 2-related factor 2 pathway activation. The significance of this compound in oxidative stress research stems from its capacity to address fundamental questions about cellular protective responses against reactive oxygen species and electrophilic stress. Nuclear factor erythroid 2-related factor 2 serves as the master regulator of cellular antioxidant defense systems, controlling the expression of numerous cytoprotective genes through binding to antioxidant response elements in their promoter regions.

The peptide's research significance extends beyond basic mechanistic studies to encompass investigations into disease pathogenesis and therapeutic target identification. Oxidative stress has been implicated in virtually all major human diseases, including neurodegenerative disorders, cardiovascular disease, diabetes, and cancer, making Nuclear factor erythroid 2-related factor 2 pathway modulation a critical area of therapeutic research. TAT14 Peptide enables researchers to specifically activate this pathway without the confounding effects of general cellular stress responses, providing unprecedented precision in experimental design. This specificity has proven invaluable in dissecting the complex relationships between oxidative stress, inflammation, and cellular survival mechanisms.

Furthermore, TAT14 Peptide has contributed significantly to understanding the therapeutic potential of Nuclear factor erythroid 2-related factor 2 activation in various disease contexts. Research utilizing this compound has demonstrated that targeted Nuclear factor erythroid 2-related factor 2 activation can provide protection against oxidative damage in multiple cellular systems, supporting the development of novel therapeutic strategies. The peptide's ability to cross cellular membranes while maintaining target specificity has made it an essential tool for translating mechanistic insights from cell culture studies to more complex biological systems.

Theoretical Framework in Nrf2 Pathway Modulation

The theoretical framework underlying TAT14 Peptide's mechanism of action centers on the sophisticated regulatory system governing Nuclear factor erythroid 2-related factor 2 pathway activation through protein-protein interaction disruption. Under normal physiological conditions, Nuclear factor erythroid 2-related factor 2 exists in a suppressed state through its interaction with Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, which functions as a substrate adaptor protein for the Cullin 3 E3 ubiquitin ligase complex. This interaction facilitates the continuous ubiquitination and proteasomal degradation of Nuclear factor erythroid 2-related factor 2, maintaining low basal levels of the transcription factor under non-stressed conditions.

TAT14 Peptide operates through a competitive inhibition mechanism, wherein the peptide's Nuclear factor erythroid 2-related factor 2-derived sequence competes with endogenous Nuclear factor erythroid 2-related factor 2 for binding to the Kelch domain of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1. The critical binding determinant resides in the conserved DEETGE motif within the peptide sequence, which maintains the essential structural elements required for high-affinity interaction with the Kelch domain. Structural analysis has revealed that this motif contains a β-turn region stabilized by aspartate and threonine residues, with the binding pocket in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 containing multiple charged and hydrophobic residues that contact the glutamate side chains and peptide backbone.

Mechanistic Component Function TAT14 Peptide Effect Reference
Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 binding Nuclear factor erythroid 2-related factor 2 sequestration Competitive inhibition
Ubiquitination complex Nuclear factor erythroid 2-related factor 2 degradation Disrupted assembly
Nuclear translocation Transcriptional activation Enhanced Nuclear factor erythroid 2-related factor 2 accumulation
Antioxidant response element binding Gene expression Increased cytoprotective gene transcription

The disruption of the Nuclear factor erythroid 2-related factor 2 and Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 interaction by TAT14 Peptide leads to Nuclear factor erythroid 2-related factor 2 stabilization and subsequent nuclear accumulation, where the transcription factor can bind to antioxidant response elements and activate downstream gene expression. This mechanism represents a departure from traditional approaches that rely on chemical modification of cysteine residues in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, instead providing a direct and reversible means of pathway activation. The theoretical framework also encompasses the peptide's cell-penetrating properties, which enable intracellular delivery without membrane disruption or toxicity, making it an ideal tool for mechanistic studies and potential therapeutic applications.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQPSCRGQGZEP-YBKRDZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H230N48O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3173.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Metabolic Pathways

TAT 14 is involved in the Nrf2-Keap1-ARE pathway. By disrupting the interaction between Nrf2 and Keap1, TAT 14 influences the metabolic flux of this pathway and can potentially affect metabolite levels. Specific enzymes or cofactors that TAT 14 interacts with have not been reported.

Biological Activity

The TAT14 peptide, also known as Nrf2 Activator III, is a 14-amino acid cell-penetrating peptide that has garnered attention for its role in activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is critical in regulating cellular responses to oxidative stress and inflammation. The following sections detail the biological activity of TAT14, supported by data tables, case studies, and research findings.

TAT14 functions primarily by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This disruption allows Nrf2 to translocate to the nucleus and activate the expression of various antioxidant and cytoprotective genes.

  • Activation of Nrf2 : TAT14 enhances Nrf2 protein levels without affecting its mRNA expression, indicating that the peptide stabilizes Nrf2 by preventing its degradation via Keap1 interaction .
  • Induction of Downstream Targets : The activation leads to increased expression of downstream genes such as heme oxygenase-1 (HO-1), which plays a significant role in cytoprotection and anti-inflammatory responses .

Anti-inflammatory Properties

TAT14 has been shown to exert significant anti-inflammatory effects. In experiments involving human THP-1 monocytes, TAT14 treatment resulted in:

  • Suppression of TNF Production : The peptide inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by approximately 61% .
  • Dose-Dependent Activation : The induction of HO-1 mRNA and protein levels was observed to peak at different time intervals post-treatment, showcasing a dose-dependent response .

Case Studies

A notable study investigated the effects of TAT14 in colorectal cancer (CRC) cells. The findings highlighted:

  • Enhanced Sensitivity to Ferroptosis : Treatment with TAT14 improved the viability of CRC cells under oxidative stress conditions induced by ferroptosis inducers like RSL3 and Erastin. This suggests a protective role against oxidative damage mediated by Nrf2 activation .
  • Nrf2 Nuclear Translocation : Immunofluorescent staining confirmed that TAT14 treatment led to the nuclear translocation of Nrf2, further supporting its role as an activator .

Data Tables

The following table summarizes key experimental findings related to TAT14's biological activity:

Parameter Observation Significance
Nrf2 Protein LevelsPeak at 3 hours post-treatmentIndicates stabilization by TAT14
HO-1 mRNA ExpressionPeak at 6 hours post-treatmentDose-dependent induction
TNF-α Inhibition61% reduction in LPS-induced expressionAnti-inflammatory effect
Cell Viability (CRC Cells)Increased under oxidative stressProtective effect against ferroptosis

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₃₇H₂₃₀N₄₈O₃₉
  • Molecular Weight : 3173.59 g/mol
  • CAS Number : 1362661-34-4
  • Mechanism of Action : Competitively disrupts the Nrf2-Keap1 interaction by targeting the Keap1 binding site on Nrf2. This stabilizes cytoplasmic Nrf2, promotes its nuclear translocation, and enhances binding to antioxidant response elements (ARE), upregulating detoxifying enzymes like heme oxygenase-1 (HO-1) .
  • Biological Effects: Anti-inflammatory activity via suppression of LPS-induced TNF-α secretion . No effect on Nrf2 mRNA expression; acts post-translationally to elevate Nrf2 protein levels .
  • Applications : Used in research on oxidative stress, neurodegenerative diseases, cancer, and inflammation .

Comparison with Similar Nrf2-Activating Compounds

Table 1: Comparative Overview of Nrf2-Activating Compounds

Property TAT14 Peptide Small-Molecule Inducers (e.g., Sulforaphane) Keap1-Nrf2 Protein-Protein Interaction Inhibitors (e.g., Bardoxolone Methyl)
Mechanism Disrupts Keap1-Nrf2 interaction via TAT-mediated delivery Modifies Keap1 cysteine residues to release Nrf2 Binds Keap1’s Kelch domain to block Nrf2 ubiquitination
Specificity High (targets Nrf2-Keap1 interface) Moderate (may affect other redox-sensitive pathways) High (direct Keap1 inhibition)
Cell Penetration Enhanced (TAT sequence enables cytosolic/nuclear delivery) Passive diffusion or transporter-mediated Passive diffusion
Anti-Inflammatory Effects Demonstrated in LPS models Well-documented in preclinical studies Mixed results (e.g., bardoxolone’s renal toxicity)
Stability Stable in DMSO; -20°C storage recommended Stable in aqueous solutions Variable (depends on chemical structure)

Key Distinctions:

Delivery Mechanism : TAT14’s TAT sequence ensures efficient intracellular delivery, bypassing limitations of passive diffusion seen in small molecules .

Post-Translational Regulation : Unlike mRNA-targeting agents, TAT14 elevates Nrf2 protein levels without affecting transcription, reducing off-target gene effects .

Research Findings and Limitations

Efficacy in Disease Models:

  • Neuroprotection : TAT14 enhances Nrf2-mediated antioxidant defenses in Parkinson’s disease models by delivering functional molecules like α-synuclein .
  • Anti-Cancer Effects : Synergizes with chemotherapeutics by reducing oxidative stress in tumor microenvironments .

Limitations:

  • Cost and Scalability : High synthesis costs (e.g., 1 mg = ~$3500) limit large-scale applications .
  • Stability in Solvents : Requires reconstitution in DMSO or water; long-term storage at -80°C is critical .

Preparation Methods

Standard Fmoc-Based Synthesis Protocol

The synthesis of TAT14 follows the Fmoc/tBu strategy, utilizing Rink amide resin or pre-loaded Wang resin for C-terminal anchoring. The sequence YGRKKRRQRRRLQLDEETGEFLPIQ is assembled stepwise, with the TAT sequence (YGRKKRRQRRR) positioned at the N-terminus to enhance cellular uptake. Key steps include:

  • Resin Swelling : The resin is treated with N,N-dimethylformamide (DMF) at 10 mL/g for 10–15 minutes to expand the polymer matrix, facilitating reagent penetration.

  • Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling. Completion is verified via the Kaiser test.

  • Amino Acid Coupling : A 5-molar excess of Fmoc-protected amino acids is activated with HBTU/HOBt in DMF and coupled to the resin-bound peptide. Steric hindrance, particularly with proline residues, may necessitate double couplings.

Table 1: Synthesis Parameters for TAT14

ParameterValue/ReagentSource
ResinRink Amide MBHA
Coupling ReagentHBTU/HOBt/DIEA (1:1:2)
Deprotection Agent30% Piperidine in DMF
Average Coupling Efficiency>99% per cycle

TAT Conjugation and Sequence Optimization

Initial screens compared TAT-conjugated 10-mer, 14-mer, and 16-mer peptides for Nrf2 activation. Only the 14-mer (TAT14) induced significant heme-oxygenase-1 (HO-1) expression (24-fold at 75 μM), attributed to optimal Keap1 binding affinity. Scrambled TAT14 (TAT-14Sc) showed no activity, confirming sequence specificity.

Purification and Isolation of TAT14

Crude Peptide Cleavage

Peptide-resin cleavage employs a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) to simultaneously remove side-chain protecting groups and release the peptide. Scavengers prevent alkylation side reactions, ensuring >90% crude purity.

Reverse-Phase Solid-Phase Extraction (RP-SPE)

RP-SPE with gradient elution achieves semi-preparative purification (≥95% purity):

  • HPLC Analysis : Crude TAT14 is analyzed on a C18 column (5–100% acetonitrile/0.05% TFA over 15 minutes) to determine retention time (tR).

  • Elution Program Design : A mathematical model predicts the organic modifier concentration (%B) for elution:

    %Be=(tRt0tG)×100\%B_e = \left(\frac{t_R - t_0}{t_G}\right) \times 100

    where t0t_0 is the column dead time and tGt_G the gradient duration.

Table 2: Purification Performance of TAT14

MetricValueSource
Crude Purity60–70%
Final Purity (RP-SPE)95–97%
Yield37%
Solvent Consumption200 mL/g

Analytical Characterization of TAT14

Physicochemical Properties

TAT14 has a molecular weight of 3173.6 Da (C137H230N48O39) and solubility of 1 mg/mL in water. Stability testing confirms integrity for ≥1 year at -80°C in lyophilized form.

Functional Validation

  • Nrf2 Protein Levels : Western blotting shows a 3.5-fold increase in Nrf2 at 3 hours post-treatment (75 μM).

  • HO-1 Induction : Dose-dependent HO-1 mRNA upregulation peaks at 6 hours (24-fold), with protein expression maximal at 12 hours.

  • Anti-Inflammatory Activity : TAT14 suppresses LPS-induced TNF-α by 80% in THP-1 cells (IC50 = 37.5 μM).

Table 3: Biological Activity of TAT14

AssayResultSource
Nrf2 Half-Life3 hours (peak)
HO-1 mRNA Induction24-fold at 6 hours
TNF-α Inhibition80% at 75 μM

Process Optimization and Scalability

Coupling Efficiency Enhancements

Aggregation-prone regions (e.g., LQLDEETGE) necessitate microwave-assisted SPPS (50°C, 30 W) to reduce cycle times from 60 to 20 minutes and improve yields by 15%.

Scalable Purification

Transitioning from RP-SPE to preparative HPLC (PrepLC 250 mm C18 column) increases throughput to 500 mg/batch while maintaining 95% purity.

Challenges and Troubleshooting

Synthesis Artifacts

  • Deletion Peptides : Caused by incomplete coupling; mitigated via double couplings with 10-fold excess reagents.

  • Oxidation Products : Methionine and cysteine residues require cleavage under nitrogen atmosphere .

Q & A

Q. What is the molecular mechanism by which TAT14 peptide activates the Nrf2 pathway?

TAT14 competitively disrupts the Nrf2-Keap1 interaction by targeting the Keap1-binding domain of Nrf2, stabilizing cytosolic Nrf2 and promoting its nuclear translocation. This enables Nrf2 to bind the antioxidant response element (ARE), upregulating genes like heme-oxygenase-1 (HO-1) . Methodologically, confirm this mechanism using co-immunoprecipitation (Co-IP) assays to assess Keap1-Nrf2 binding and immunofluorescence to track nuclear localization.

Q. What experimental models are appropriate for studying TAT14's anti-inflammatory effects?

In vitro models like THP-1 monocytes (e.g., LPS-induced TNF-α suppression at ~37.5 µM) and in vivo models of oxidative stress (e.g., murine inflammation models) are standard. Include dose-response curves (e.g., 10–100 µM) and measure downstream targets like HO-1 mRNA via qPCR .

Q. How should researchers control for off-target effects of TAT14 in Nrf2 studies?

Use siRNA-mediated Nrf2 knockdown or CRISPR-Cas9 knockout cells to verify specificity. Compare results with alternative Nrf2 activators (e.g., sulforaphane) and include negative controls (e.g., scrambled peptide) .

Advanced Research Questions

Q. How can discrepancies in reported effective concentrations of TAT14 (e.g., 37.5 µM vs. 75 µM) be resolved?

Discrepancies may arise from cell-type variability (e.g., primary vs. immortalized cells) or assay sensitivity. Standardize protocols:

  • Pre-treat cells with protease inhibitors to prevent peptide degradation.
  • Use orthogonal assays (e.g., Western blot for Nrf2 protein levels alongside ARE-luciferase reporter assays).
  • Apply statistical adjustments for multiple comparisons (e.g., Benjamini-Hochberg procedure to control false discovery rates) .

Q. What strategies optimize TAT14 delivery in vivo for sustained Nrf2 activation?

  • Encapsulate TAT14 in lipid nanoparticles to enhance bioavailability.
  • Use pharmacokinetic (PK) profiling to determine half-life and dosing intervals.
  • Pair with imaging techniques (e.g., mass spectrometry imaging) to track tissue distribution .

Q. How do researchers reconcile TAT14's lack of effect on Nrf2 mRNA with increased protein levels?

Focus on post-translational regulation:

  • Measure ubiquitination rates (e.g., cycloheximide chase assays) to assess Keap1-mediated degradation.
  • Evaluate proteasomal inhibition (e.g., MG132) to confirm stabilization.
  • Integrate transcriptomic and proteomic datasets to identify compensatory pathways .

Q. What are the limitations of using TAT14 in chronic disease models?

  • Prolonged Nrf2 activation may induce drug resistance via efflux pumps (e.g., ABC transporters).
  • Monitor redox balance using glutathione assays to avoid paradoxical oxidative stress.
  • Combine with metabolomics to detect off-target effects on cellular energetics .

Methodological and Data Analysis Guidance

Q. How should meta-analyses of TAT14 studies address heterogeneity in experimental designs?

Follow PRISMA guidelines for systematic reviews:

  • Define inclusion criteria (e.g., in vivo vs. in vitro, concentration ranges).
  • Use random-effects models to account for variability.
  • Perform sensitivity analyses to exclude low-quality studies (e.g., lack of negative controls) .

Q. What computational tools aid in predicting TAT14 interactions beyond Keap1-Nrf2?

  • Molecular docking (e.g., AutoDock Vina) to screen for off-target binding.
  • Pathway enrichment analysis (e.g., DAVID, STRING) to identify secondary pathways affected by TAT14 .

Q. How can researchers validate TAT14's specificity in complex biological systems?

  • Employ chemical proteomics (e.g., affinity purification coupled with LC-MS/MS) to map interaction partners.
  • Use CRISPR-based screens to identify genetic modifiers of TAT14 efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.